molecular formula C15H12F3NO2 B279676 3-(difluoromethoxy)-N-(4-fluoro-2-methylphenyl)benzamide

3-(difluoromethoxy)-N-(4-fluoro-2-methylphenyl)benzamide

Numéro de catalogue: B279676
Poids moléculaire: 295.26 g/mol
Clé InChI: SOPVORMBEAEBNC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(difluoromethoxy)-N-(4-fluoro-2-methylphenyl)benzamide, also known as DFB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DFB belongs to the class of benzamide compounds and is a potent inhibitor of the protein kinase CK2, which plays a critical role in cell growth and proliferation.

Mécanisme D'action

3-(difluoromethoxy)-N-(4-fluoro-2-methylphenyl)benzamide exerts its pharmacological effects by inhibiting the activity of CK2, which is a serine/threonine protein kinase that plays a critical role in cell growth and proliferation. CK2 is overexpressed in many cancers and is associated with increased cell proliferation, survival, and resistance to chemotherapy. This compound binds to the ATP-binding site of CK2 and inhibits its activity, thereby reducing cell proliferation and inducing apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-cancer, anti-inflammatory, and neuroprotective effects in various preclinical studies. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. This compound has also been shown to reduce the production of various pro-inflammatory cytokines, including TNF-alpha, IL-6, and IL-1 beta. Furthermore, this compound has been shown to reduce the accumulation of beta-amyloid plaques, which are associated with Alzheimer's disease.

Avantages Et Limitations Des Expériences En Laboratoire

3-(difluoromethoxy)-N-(4-fluoro-2-methylphenyl)benzamide has several advantages for lab experiments, including its high potency, selectivity, and specificity for CK2 inhibition. This compound has also been shown to have low toxicity and good pharmacokinetic properties, making it an attractive candidate for further development as a therapeutic agent. However, this compound has some limitations, including its poor solubility in aqueous solutions, which can limit its bioavailability and efficacy.

Orientations Futures

For 3-(difluoromethoxy)-N-(4-fluoro-2-methylphenyl)benzamide research include the development of more potent and selective CK2 inhibitors, the evaluation of this compound in combination with other anti-cancer agents, and the investigation of this compound in various animal models of disease. Furthermore, the development of novel drug delivery systems for this compound could enhance its bioavailability and efficacy in vivo.

Méthodes De Synthèse

The synthesis of 3-(difluoromethoxy)-N-(4-fluoro-2-methylphenyl)benzamide involves the reaction of 3-(difluoromethoxy)aniline with 4-fluoro-2-methylbenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified by column chromatography to obtain pure this compound.

Applications De Recherche Scientifique

3-(difluoromethoxy)-N-(4-fluoro-2-methylphenyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. This compound has been shown to inhibit the activity of CK2, which is overexpressed in many cancers and is associated with increased cell proliferation, survival, and resistance to chemotherapy. This compound has also been shown to have anti-inflammatory properties by inhibiting the activity of various pro-inflammatory cytokines. Furthermore, this compound has been shown to have neuroprotective effects by reducing the accumulation of beta-amyloid plaques, which are associated with Alzheimer's disease.

Propriétés

Formule moléculaire

C15H12F3NO2

Poids moléculaire

295.26 g/mol

Nom IUPAC

3-(difluoromethoxy)-N-(4-fluoro-2-methylphenyl)benzamide

InChI

InChI=1S/C15H12F3NO2/c1-9-7-11(16)5-6-13(9)19-14(20)10-3-2-4-12(8-10)21-15(17)18/h2-8,15H,1H3,(H,19,20)

Clé InChI

SOPVORMBEAEBNC-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)F)NC(=O)C2=CC(=CC=C2)OC(F)F

SMILES canonique

CC1=C(C=CC(=C1)F)NC(=O)C2=CC(=CC=C2)OC(F)F

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.